2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide
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Overview
Description
2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methylpropyl)acetamide is a complex organic compound that features a benzimidazole core fused with a pyrrolidinone ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methylpropyl)acetamide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrrolidinone ring: The benzimidazole intermediate is then reacted with a 4-methoxyphenyl-substituted pyrrolidinone derivative.
Acylation: The final step involves the acylation of the benzimidazole-pyrrolidinone intermediate with N,N-bis(2-methylpropyl)acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The benzimidazole core can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s potential as a pharmacophore is explored. Its benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the materials science industry, the compound’s unique properties can be harnessed for the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism by which 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methylpropyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzimidazole core can bind to various enzymes or receptors, modulating their activity. The methoxyphenyl group and pyrrolidinone ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic activity.
Pyrrolidinone derivatives: Compounds such as piracetam, which is a nootropic, share the pyrrolidinone ring.
Uniqueness
What sets 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methylpropyl)acetamide apart is the combination of the benzimidazole core with the pyrrolidinone ring and methoxyphenyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3/c1-19(2)15-30(16-20(3)4)27(34)18-32-25-9-7-6-8-24(25)29-28(32)21-14-26(33)31(17-21)22-10-12-23(35-5)13-11-22/h6-13,19-21H,14-18H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQDIYBFWKLDTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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